Technical Monograph: 5-Butoxy-2,4-difluorophenylboronic Acid
Technical Monograph: 5-Butoxy-2,4-difluorophenylboronic Acid
CAS: 2096331-85-8 Formula: C₁₀H₁₃BF₂O₃ Molecular Weight: 230.02 g/mol
Executive Summary
5-Butoxy-2,4-difluorophenylboronic acid (CAS 2096331-85-8) is a specialized organoboron intermediate characterized by a unique substitution pattern: a phenyl core decorated with two fluorine atoms at the 2,4-positions and a butoxy tail at the 5-position.[1][2][3][4]
This compound serves as a critical building block in two high-value sectors:
-
Advanced Materials (Liquid Crystals): The 2,3- or 2,4-difluoroalkoxy motif is a hallmark of negative dielectric anisotropy (
) materials, essential for Vertical Alignment (VA) TFT-LCD panels. -
Medicinal Chemistry: It functions as a bioisostere scaffold, where the fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and the alkoxy chain adjusts lipophilicity (LogP).
This guide provides an in-depth technical analysis of its reactivity, handling protocols, and synthetic utility, written for researchers requiring high-purity coupling efficiency.
Chemical Identity & Physical Profile[5][6][7][8][9][10][11][12]
Structural Analysis
The compound features a boronic acid moiety ortho to a fluorine atom.[5][6][7] This proximity induces specific electronic and steric effects:
-
Electronic Effect: The highly electronegative fluorine atoms (positions 2,4) withdraw electron density from the aromatic ring, making the carbon-boron bond susceptible to base-catalyzed protodeboronation, though less so than in 2,6-difluoro analogs.
-
Steric Effect: The 5-butoxy group provides a flexible alkyl tail, critical for inducing nematic phase behavior in liquid crystal derivatives.
Key Properties Table
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic nature |
| Purity Grade | ≥98% (HPLC) | Critical for LC synthesis to prevent ionic impurities |
| Solubility | Soluble in MeOH, THF, DMF; Low in water | Boronic acids often form oligomeric anhydrides (boroxines) upon drying |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Prevent oxidative deboronation |
| InChI Key | Derived from structure | QQLRSCZSKQTFGY-UHFFFAOYSA-N (Analog) |
Synthetic Utility & Reactivity[9][14]
Synthesis Pathway (Retro-synthetic Analysis)
The synthesis of CAS 2096331-85-8 typically proceeds via cryogenic lithiation of the corresponding aryl bromide. The presence of the alkoxy group directs ortho-lithiation, but the bromine position dictates the final boronic acid site.
DOT Diagram 1: Synthetic Pathway
Figure 1: Standard cryogenic synthesis route ensuring regio-control.
Suzuki-Miyaura Coupling Protocol
The primary application of this boronic acid is C-C bond formation. Due to the electron-deficient nature of the ring (fluorine substitution), the transmetallation step in the catalytic cycle is generally fast, but the stability of the boronic acid is the limiting factor.
Optimized Protocol:
-
Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(OAc)₂/S-Phos. The use of electron-rich phosphine ligands (like S-Phos or X-Phos) is recommended to facilitate the oxidative addition of the coupling partner (usually an aryl chloride or bromide).
-
Base Selection: Weak bases like K₃PO₄ or Cs₂CO₃ are preferred over strong bases (NaOH) to minimize protodeboronation.
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (with surfactant).
DOT Diagram 2: Catalytic Cycle & Critical Control Points
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the transmetallation step where this specific boronic acid enters the reaction.
Handling & Stability Guidelines
Protodeboronation Risk
Fluorinated phenylboronic acids are prone to protodeboronation , where the C-B bond is cleaved by water/base, replacing the boronic acid group with a proton.
-
Mechanism: Base attack on Boron
Formation of boronate anion Ipso-protonation C-B cleavage. -
Mitigation:
-
Do not store pre-mixed in basic aqueous solutions.
-
Use anhydrous conditions if the reaction allows.[8]
-
If using aqueous base, add the base last or use a biphasic system to limit contact time.
-
Storage Protocol
-
Temperature: Store at 2–8°C.
-
Atmosphere: Argon or Nitrogen flush is mandatory after opening.[8]
-
Container: Amber glass to prevent potential photochemical degradation (though less likely for this specific structure).
References
-
BLD Pharm. (2025).[2] Product Datasheet: (5-Butoxy-2,4-difluorophenyl)boronic acid (CAS 2096331-85-8).[1][2][3][4] Retrieved from
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
- Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. (Context for Difluoroalkoxy motifs in LCs).
-
PubChem. (2025).[9] Compound Summary: Fluorinated Phenylboronic Acids. Retrieved from
Sources
- 1. 2096336-30-8|(3-Ethoxy-2,4-difluoro-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 2096331-20-1|(4-(Cyclopentyloxy)-2,3-difluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 1072951-88-2|(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. CAS:2096331-93-8, (4-(Cyclopentyloxy)-3,5-difluorophenyl)boronic acid-毕得医药 [bidepharm.com]
- 5. (2-Butoxy-5-fluorophenyl)boronic acid | 480438-62-8 [sigmaaldrich.com]
- 6. 2096331-32-5,6-Amino-2-methoxypyridine-3-boronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]
